![molecular formula C12H14N6O2 B2531018 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine CAS No. 351870-70-7](/img/structure/B2531018.png)
1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine
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Overview
Description
“1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine” is a chemical compound with the molecular formula C12H14N6O2 . It is a heterocyclic compound that contains both tetrazole and piperidine nuclei .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a tetrazole ring, which is further substituted with a 4-nitrophenyl group . The average mass of the molecule is 274.279 Da and the monoisotopic mass is 274.117828 Da .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . This reaction occurs under a CO2 atmosphere and results in the construction of two lactams .properties
IUPAC Name |
1-[1-(4-nitrophenyl)tetrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-18(20)11-6-4-10(5-7-11)17-12(13-14-15-17)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYIQGYAOCBTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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